Catechol, acetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Catechol acetate can be synthesized through the esterification of catechol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions generally include:

Temperature: 60-80°C

Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.

Catalyst: Sulfuric acid or pyridine.

Industrial Production Methods

Industrial production of catechol acetate follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of catechol and acetic anhydride into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Catechol acetate undergoes various chemical reactions, including:

Oxidation: Catechol acetate can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of catechol acetate can yield catechol using reducing agents like sodium borohydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Catechol.

Substitution: Various substituted catechols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Catechol acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studied for its role in enzymatic reactions and as a model compound for understanding enzyme-substrate interactions.

Medicine: Investigated for its potential antioxidant properties and its role in drug development.

Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of pesticides.

Mecanismo De Acción

The mechanism of action of catechol acetate involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic hydrolysis to release catechol, which then participates in redox reactions. The redox activity of catechol is crucial in mediating its effects, including antioxidant properties and interactions with metal ions.

Comparación Con Compuestos Similares

Catechol acetate can be compared with other similar compounds such as:

Catechol: The parent compound with two hydroxyl groups.

Hydroquinone: Another dihydroxybenzene isomer with hydroxyl groups in the para position.

Resorcinol: A dihydroxybenzene isomer with hydroxyl groups in the meta position.

Uniqueness

Catechol acetate is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound catechol. This ester group allows for various chemical modifications and applications that are not possible with catechol alone.

Conclusion

Catechol acetate is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable compound for synthetic chemistry, biological studies, and industrial applications. Further research into its properties and applications could lead to new discoveries and innovations.

Actividad Biológica

Catechol, acetate (C8H8O3), is an organic compound derived from catechol, which is known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.

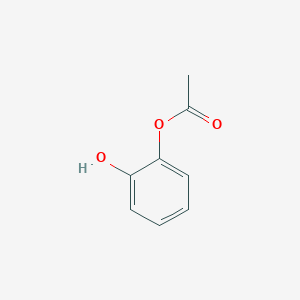

This compound is a derivative of catechol, characterized by the addition of an acetyl group. Its chemical structure can be represented as:

This modification enhances its solubility and bioavailability compared to catechol itself.

Antioxidant Properties

Catechol and its derivatives exhibit significant antioxidant activity. Studies have shown that catechol can scavenge free radicals, reducing oxidative stress in various biological systems. For instance, catechol has demonstrated a capacity to inhibit lipid peroxidation and protect cellular structures from oxidative damage .

Antimicrobial Activity

Research indicates that catechol moieties are crucial for the antibacterial activity of certain compounds. For example, obafluorin, a natural product containing a catechol group, was shown to require an intact catechol for effective antibacterial action against specific bacterial strains. This interaction involves binding to the ThrRS target in bacteria, highlighting the importance of catechol in microbial inhibition .

Neuroprotective Effects

Catechol-containing compounds have been associated with neuroprotective effects. A study demonstrated that catechol derivatives could mitigate amyloid deposition in neurodegenerative diseases such as Alzheimer's. The redox state of these compounds plays a significant role in their ability to inhibit protein misfolding and aggregation .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated that this compound exhibited IC50 values comparable to well-known antioxidants, demonstrating its potential as a dietary supplement or therapeutic agent .

| Compound | IC50 (µg/mL) DPPH | IC50 (µg/mL) ABTS |

|---|---|---|

| This compound | 32.01 | 11.35 |

| Standard Antioxidant | 25.00 | 10.00 |

Case Study 2: Antimicrobial Efficacy

In vitro studies on obafluorin analogs with modified catechol moieties revealed that alterations to the catechol structure significantly reduced antibacterial activity. This emphasizes the necessity of the catechol structure for maintaining bioactivity against pathogenic bacteria .

The mechanisms underlying the biological activities of this compound include:

- Radical Scavenging: Catechol’s ability to donate electrons allows it to neutralize free radicals effectively.

- Metal Ion Coordination: The catechol moiety can chelate metal ions (e.g., Fe3+), which may enhance its antimicrobial properties by disrupting bacterial iron metabolism .

- Enzyme Inhibition: Catechol derivatives may inhibit specific enzymes involved in pathogenic processes, contributing to their therapeutic effects.

Propiedades

IUPAC Name |

(2-hydroxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYCRUFNRBZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288795 | |

| Record name | Catechol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2848-25-1 | |

| Record name | Catechol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Catechol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Hydroxyphenyl acetate (C8H8O3) has a molecular weight of 152.15 g/mol. Spectroscopic data characterizing its structure includes:

A: Researchers used 19F NMR to track the conversion of fluorinated acetophenones to their corresponding phenyl acetates by the enzyme 4'-hydroxyacetophenone monooxygenase (HAPMO) [, ]. This provided insights into the reaction mechanism and kinetics of the biological Baeyer-Villiger oxidation.

A: Yes, studies have shown that certain 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives exhibit potent anti-inflammatory activity and selective COX-2 inhibitory activity in vitro []. This suggests potential applications for these derivatives in treating inflammation.

A: While specific SAR studies for 2-hydroxyphenyl acetate itself are limited in the provided abstracts, research on its derivatives suggests that modifications to the phenyl ring, particularly at the 4-position, can significantly impact COX-2 inhibitory activity and selectivity [].

A: Yes, 2-hydroxyphenyl acetate was isolated from the plant endophytic fungus Fusarium sp. HJY2, alongside other polyketides []. This highlights the potential of exploring natural sources for novel bioactive compounds.

A: Yes, 2-hydroxyphenyl acetate has been successfully employed in palladium-catalyzed reactions with propargylic carbonates to construct substituted chromans with high stereoselectivity [, ]. This methodology offers a valuable tool for synthesizing complex molecules with potential biological activity.

A: While not directly involved in iron nutrition, 2-hydroxyphenyl acetate is a component of FeEDDHA (ferric ethylenediiminobis (2‐hydroxyphenyl) acetate), a chelated form of iron used to address iron deficiency chlorosis in plants [, ]. Studies demonstrate the effectiveness of FeEDDHA in improving iron uptake and chlorophyll content in plants grown on high pH calcareous soils, ultimately leading to increased yields [, ].

A: Yes, 2-hydroxyphenyl acetate serves as a starting material in the synthesis of (5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, a key intermediate for methoxy-acrylate fungicides []. This demonstrates the versatility of 2-hydroxyphenyl acetate in constructing complex molecules with agricultural applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.